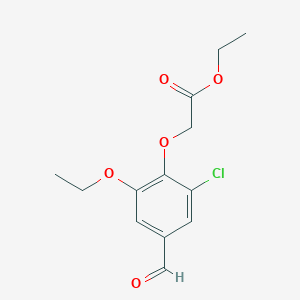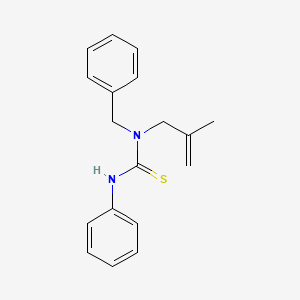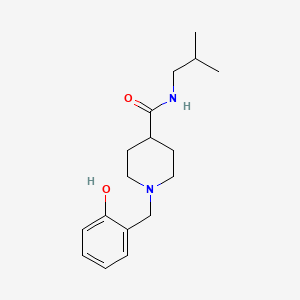
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione, also known as DFO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFO is a versatile molecule that can be used in the synthesis of various organic compounds, as well as in scientific research to study its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to interact with metal ions through chelation, forming stable complexes with the metal ions. This interaction can lead to changes in the metal ion concentration, which can affect various biological processes.
Biochemical and Physiological Effects:
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have various biochemical and physiological effects, including its ability to act as an antioxidant and its potential to inhibit certain enzymes. 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its versatility, as it can be used in various applications, including organic synthesis and biological imaging studies. However, one limitation of using 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione in scientific research. One potential direction is the development of new synthesis methods that can produce 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione with higher yields and purity. Another direction is the exploration of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione's potential applications in the development of new drugs and treatments for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione and its potential effects on biological systems.
Synthesemethoden
The synthesis of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione can be achieved through a multi-step process that involves the reaction of furfural with diethyl malonate, followed by the formation of a diketone intermediate, which is then cyclized to produce 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione. This synthesis method has been extensively studied and optimized to achieve high yields of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has been used in various scientific research studies due to its unique chemical properties. One of the most significant applications of 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione is in the field of organic synthesis, where it can be used as a building block for the synthesis of various organic compounds. 2-tert-butyl-5-(2-furylmethylene)-2-methyl-1,3-dioxane-4,6-dione has also been used as a fluorescent probe in biological imaging studies, where it can selectively bind to metal ions and act as a sensor for detecting changes in metal ion concentrations.
Eigenschaften
IUPAC Name |
2-tert-butyl-5-(furan-2-ylmethylidene)-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-13(2,3)14(4)18-11(15)10(12(16)19-14)8-9-6-5-7-17-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSUMCQODOKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CO2)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5833502.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)



![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)

![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)


![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)
![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)